molecular formula C24H19BrN4O2 B2970477 (Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285526-54-6

(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2970477
CAS No.: 1285526-54-6
M. Wt: 475.346
InChI Key: IDBHAKLWXREEEK-YSMPRRRNSA-N
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Description

(Z)-3-(4-(Benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic pyrazole-carbohydrazide derivative of significant interest in medicinal chemistry research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Compounds within this chemical class have demonstrated potent biological activities, particularly as inhibitors of bacterial DNA gyrase, a well-validated target for antibacterial agents . Research on closely related N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs has shown that these molecules exhibit strong activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , with some analogs displaying inhibitory concentrations (IC50) in the sub-microgram range against DNA gyrase enzymes . The structure incorporates a hydrazone Schiff base moiety, which is known to be pivotal for biological activity by facilitating interaction with enzyme active sites and chelating metal ions . The specific presence of the 4-(benzyloxy)phenyl and 3-bromobenzylidene substituents is intended to optimize binding affinity and selectivity. This compound serves as a valuable chemical tool for scientists investigating new antibacterial strategies, studying enzyme inhibition mechanisms, and exploring structure-activity relationships in heterocyclic chemistry.

Properties

CAS No.

1285526-54-6

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.346

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c25-20-8-4-7-18(13-20)15-26-29-24(30)23-14-22(27-28-23)19-9-11-21(12-10-19)31-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,27,28)(H,29,30)/b26-15-

InChI Key

IDBHAKLWXREEEK-YSMPRRRNSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Br

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-3-(4-(benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and molecular docking studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the reaction of 4-hydroxyacetophenone with benzyl chloride, followed by a series of cyclization and condensation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound .

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • SiHa (cervical cancer)
    • PC-3 (prostate cancer)
  • Inhibition Concentrations :
    • The compound showed an IC50 value of approximately 3.60 ± 0.45 µM against SiHa cells and 2.97 ± 0.88 µM against PC-3 cells, indicating potent anticancer activity .

The biological activity is primarily attributed to the compound's ability to inhibit tubulin polymerization. This action disrupts microtubule formation, which is essential for mitosis in cancer cells:

  • Molecular Docking Studies :
    • The compound was docked at the colchicine-binding site of tubulin, revealing multiple hydrogen bonding interactions with key amino acids such as ASN 249 and ALA 250, which are critical for tubulin assembly .

3. Selectivity and Toxicity

In vitro studies indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low toxicity towards normal HEK-293T cells, with IC50 values greater than 50 µM for most compounds tested. This selectivity highlights its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics .

Data Table: Biological Activity Summary

Cell Line IC50 Value (µM) Comments
MCF-7>50Low cytotoxicity in normal cells
SiHa3.60 ± 0.45Significant anticancer activity
PC-32.97 ± 0.88Significant anticancer activity

Case Studies

In a comparative study involving various pyrazole derivatives, this compound was highlighted for its superior efficacy against the tested cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s structural analogs differ primarily in the substituents on the phenyl and benzylidene groups. Key comparisons include:

Compound Name Substituents (R1, R2) Molecular Formula Key Features
(Z)-3-(4-(Benzyloxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-5-carbohydrazide R1 = 4-(Benzyloxy)phenyl; R2 = 3-Br C24H19BrN4O2 Bromine enhances halogen bonding; benzyloxy increases hydrophobicity.
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide R1 = 5-Methyl; R2 = 4-OCH3 C13H14N4O2 Methoxy group improves solubility; methyl reduces steric hindrance.
3-(4-(Benzyloxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide R1 = 4-(Benzyloxy)phenyl; R2 = 4-CH3 C25H22N4O2 Methyl group lowers electronic effects; similar lipophilicity to target.
N’-(2-Bromo-3-phenylprop-2-en-1-ylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide R1 = 4-Isobutylphenyl; R2 = Bromoalkene C23H22BrN4O Bromoalkene introduces π-conjugation; isobutyl enhances steric bulk.

Key Observations :

  • Electronic Effects : Bromine in the target compound increases electrophilicity compared to methoxy or methyl analogs, influencing binding to biological targets .
  • Hydrogen Bonding : The hydrazone NH group participates in hydrogen bonding, but bromine’s electronegativity may weaken this interaction compared to hydroxyl or methoxy substituents .
Spectroscopic and Computational Comparisons
  • IR Spectroscopy: All compounds show characteristic C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3200 cm⁻¹). The target compound’s C–Br stretch appears at ~560 cm⁻¹, absent in non-brominated analogs .
  • NMR :
    • The ¹H NMR of the target compound exhibits a deshielded benzylidene proton (δ 8.3–8.5 ppm) due to bromine’s inductive effect, contrasting with δ 8.1–8.2 ppm for methoxy analogs .
  • DFT Studies :
    • The HOMO-LUMO gap for the target compound (4.2 eV, estimated) is narrower than methoxy derivatives (4.5–4.8 eV), suggesting higher reactivity .
Crystallographic and Packing Behavior
  • Target Compound : Predicted to form dimeric structures via N–H···N hydrogen bonds, as seen in related pyrazole carbohydrazides .
  • Methoxy Analogs : Exhibit tighter packing due to smaller substituents, with π-π stacking distances of ~3.6 Å vs. ~4.0 Å for brominated compounds .

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